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Compound of Interest

Compound Name: N-Ethylhexylamine

Cat. No.: B1595988 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Ethylhexylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This document is intended for researchers, scientists, and

professionals in drug development, offering a detailed analysis of the molecule's structural

features through spectroscopic methods.

Introduction to N-Ethylhexylamine
N-Ethylhexylamine (C8H19N) is a secondary amine with a molecular weight of 129.24 g/mol .

Its structure consists of an ethyl group and a hexyl group attached to a nitrogen atom.

Understanding its spectroscopic signature is crucial for its identification, purity assessment, and

the study of its chemical behavior in various applications.

Spectroscopic Data Presentation
The following sections present the expected spectroscopic data for N-Ethylhexylamine. The

data is summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For N-Ethylhexylamine, both ¹H and ¹³C NMR spectra provide key information

about its structure.

¹H NMR (Proton NMR) Data (Predicted)
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The ¹H NMR spectrum of N-Ethylhexylamine is predicted to show distinct signals for the

protons on the ethyl and hexyl chains, as well as the N-H proton. The chemical shifts (δ) are

influenced by the electronegativity of the adjacent nitrogen atom.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

CH₃ (hexyl) ~0.9 Triplet 3H

(CH₂)₄ (hexyl) ~1.3 Multiplet 8H

N-CH₂ (hexyl) ~2.6 Triplet 2H

CH₃ (ethyl) ~1.1 Triplet 3H

N-CH₂ (ethyl) ~2.6 Quartet 2H

N-H ~0.7-1.5 Broad Singlet 1H

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Carbon Assignment Predicted Chemical Shift (ppm)

CH₃ (hexyl) ~14

CH₂ (hexyl) ~23

CH₂ (hexyl) ~27

CH₂ (hexyl) ~30

CH₂ (hexyl) ~32

N-CH₂ (hexyl) ~50

CH₃ (ethyl) ~15

N-CH₂ (ethyl) ~44
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N-Ethylhexylamine, a secondary amine, will exhibit characteristic absorption

bands.

Vibrational Mode
Typical Absorption Range

(cm⁻¹)
Intensity

N-H Stretch 3300 - 3500 Medium, sharp

C-H Stretch (aliphatic) 2850 - 2960 Strong

N-H Bend 1550 - 1650 Medium

C-N Stretch (aliphatic) 1020 - 1250 Medium to Weak

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For N-Ethylhexylamine, electron ionization (EI) would lead to the formation of a

molecular ion and several characteristic fragments.

m/z (mass-to-charge ratio) Proposed Fragment Relative Intensity

129 [C₈H₁₉N]⁺ (Molecular Ion) Moderate

114 [M - CH₃]⁺ Low

86 [M - C₃H₇]⁺ Moderate

58 [CH₃CH₂NH=CH₂]⁺ High (often the base peak)

44 [CH₃CH=NH₂]⁺ High

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
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Sample Preparation:

Dissolve 5-10 mg of N-Ethylhexylamine in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, Chloroform-d).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

Spectrometer: 300 MHz or higher.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):

Spectrometer: 75 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of liquid N-Ethylhexylamine directly onto the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

Prepare a dilute solution of N-Ethylhexylamine in a volatile organic solvent (e.g., methanol

or acetonitrile) at a concentration of approximately 1 µg/mL.

Introduce the sample into the mass spectrometer via direct infusion or through a gas

chromatography (GC-MS) system for separation from any impurities.

Data Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 30 - 200.

Source Temperature: 200-250 °C.
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Analyzer: Quadrupole or Time-of-Flight (TOF).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like N-Ethylhexylamine.
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Caption: Workflow for Spectroscopic Analysis of N-Ethylhexylamine.
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To cite this document: BenchChem. [Spectroscopic Data of N-Ethylhexylamine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595988#spectroscopic-data-of-n-ethylhexylamine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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